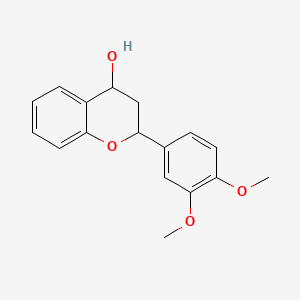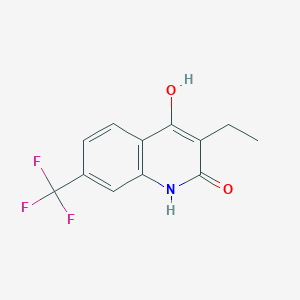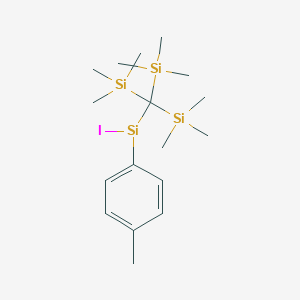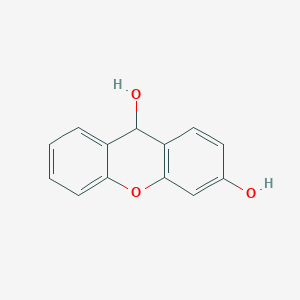
9H-Xanthene-3,9-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthene-3,9-diol is a chemical compound belonging to the xanthene family. Xanthenes are oxygen-containing heterocycles known for their diverse biological activities and applications in various fields. The molecular structure of this compound consists of a xanthene core with hydroxyl groups at the 3 and 9 positions, contributing to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Xanthene-3,9-diol can be achieved through several methods. One common approach involves the reaction of polyphenols with salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method utilizes zinc chloride and phosphoryl chloride to improve yield and reduce reaction time . Microwave heating has also been employed to enhance the efficiency of these reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts such as ytterbium, palladium, and copper has been explored to improve the efficiency and selectivity of the synthesis . Additionally, the Friedel–Crafts reaction and Ullmann-ether coupling are commonly employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Xanthene-3,9-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl groups, which can participate in nucleophilic and electrophilic processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield xanthone derivatives, while reduction can produce dihydroxylated compounds .
Wissenschaftliche Forschungsanwendungen
9H-Xanthene-3,9-diol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9H-Xanthene-3,9-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its biological activity by modulating the activity of enzymes and receptors. For instance, xanthene derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and modulate the Nrf2 pathway .
Vergleich Mit ähnlichen Verbindungen
9H-Xanthene-3,6-diol: Another xanthene derivative with hydroxyl groups at the 3 and 6 positions.
9,9-Dimethyl-9H-xanthene-3,6-diol: A dimethylated xanthene derivative with similar chemical properties.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: A brominated xanthene derivative with potent biological activity.
Uniqueness: 9H-Xanthene-3,9-diol is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and biological activity. The compound’s ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable subject of study in scientific research.
Eigenschaften
CAS-Nummer |
114570-33-1 |
|---|---|
Molekularformel |
C13H10O3 |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
9H-xanthene-3,9-diol |
InChI |
InChI=1S/C13H10O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,13-15H |
InChI-Schlüssel |
LWZQNDWBRMJROX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


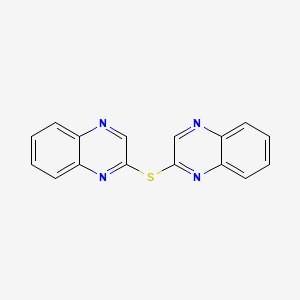
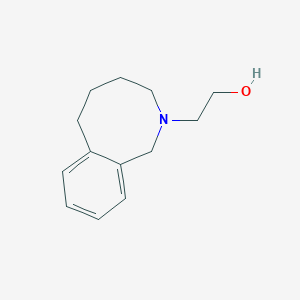
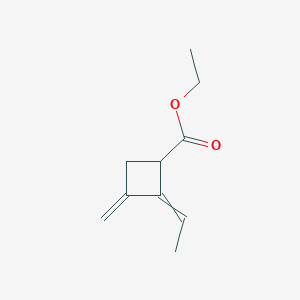
![1-Ethenyl-N,N',N''-tris[3-(trimethoxysilyl)propyl]silanetriamine](/img/structure/B14313924.png)
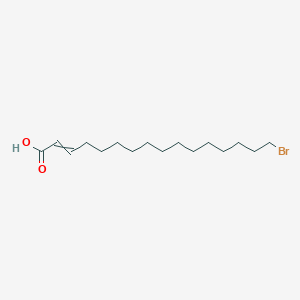
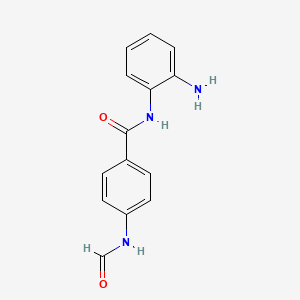
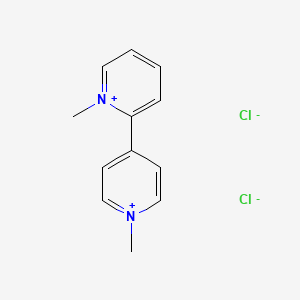
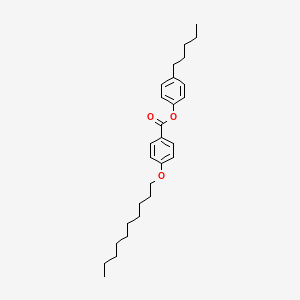
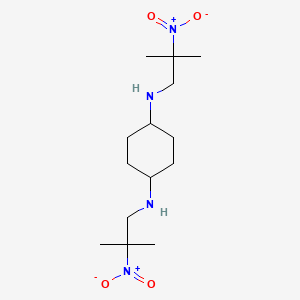
![9-[3-(Dimethylamino)propyl]purin-6-amine](/img/structure/B14313959.png)

